molecular formula C8H16N2O3 B1277237 Boc-D-Ala-NH2 CAS No. 78981-25-6

Boc-D-Ala-NH2

Cat. No.: B1277237
CAS No.: 78981-25-6
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-RXMQYKEDSA-N
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Description

Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is a derivative of D-alanine, an amino acid, and is commonly used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group.

Chemical Reactions Analysis

Boc-D-Ala-NH2 undergoes various chemical reactions, including:

Scientific Research Applications

Boc-D-Ala-NH2 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-D-Ala-NH2 involves the protection of the amino group of D-alanine, preventing it from participating in unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar compounds to Boc-D-Ala-NH2 include:

This compound is unique due to its specific stereochemistry and the stability of the Boc group under various reaction conditions, making it a valuable tool in peptide synthesis and other research applications.

Biological Activity

Boc-D-Ala-NH2, or N-Boc-D-alanine amide, is a compound of significant interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino acid D-alanine, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the protection of D-alanine's amino group followed by the formation of the amide bond. This process can be achieved through various coupling reactions, often utilizing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the reaction between D-alanine and the desired amine.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies show that derivatives of D-amino acids can disrupt bacterial cell wall synthesis, which is critical for their survival. Specifically, this compound has shown effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that compounds containing D-amino acids can induce apoptosis in cancer cells. For example, a study involving peptide analogs showed that modifications with D-amino acids led to enhanced cytotoxicity against breast cancer cell lines such as MCF-7 . The mechanism appears to involve the disruption of mitochondrial function and induction of oxidative stress in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : As a D-amino acid, this compound can interfere with the incorporation of natural L-amino acids into peptidoglycan layers in bacterial cell walls, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial damage and increased reactive oxygen species (ROS) production .
  • Modulation of Protein Interactions : The presence of the Boc group can influence the compound's ability to interact with proteins involved in signaling pathways, potentially altering cellular responses to external stimuli.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in agar diffusion tests against E. coli and Bacillus subtilis, suggesting its potential use as a novel antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
E. coli15
Staphylococcus aureus18
Bacillus subtilis12

Case Study 2: Anticancer Activity

In another study assessing the anticancer effects of this compound derivatives, it was found that modifications significantly enhanced cytotoxicity against MCF-7 cells. The IC50 values were determined using MTT assays:

CompoundIC50 (µM)
This compound45
Modified Derivative A30
Modified Derivative B25

These findings support the hypothesis that structural modifications can enhance biological activity .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426726
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78981-25-6
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DL-N-Boc-alanine (5.0 g, 26.4 mmol), di-tert-butylpyrocarbonate (7.9 mL, 34 mmol), and ammonium bicarbonate (2.5 g, 32 mmol) were stirred together in acetonitrile (101 mL). Pyridine (1.3 mL, 16 mmol) was added. The mixture stirred for 12 hours. Water was added and then the acetonitrile was removed in vacuo. The resulting slurry was filtered. The solid was collected, dissolved in methylene chloride and methanol (90:10), dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound (2.7 g, 55%): 1H NMR (400 MHz, d6-DMSO): 7.20 (br s, 1H), 6.90 (br s, 1H), 6.77 (d, 1H), 3.86 (quintet, 1H), 1.37 (s, 9H), 1.15 (d, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
ammonium bicarbonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

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